7-Chloro-4-piperazin-1-YL-quinazoline
Description
Significance of Nitrogen Heterocycles in Contemporary Drug Discovery
Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least two different elements, one of which is nitrogen. These structures are of immense interest in medicinal chemistry due to their widespread presence in natural products and their ability to engage in various biological interactions. openmedicinalchemistryjournal.commdpi.com An analysis of FDA-approved drugs reveals that a significant majority, over 85%, contain a heterocyclic framework, with nitrogen heterocycles being the most prevalent. mdpi.comnih.gov In fact, approximately 60% of unique small-molecule drugs contain at least one nitrogen heterocycle. mdpi.com
The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several key factors. The presence of nitrogen atoms can influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and polarity. nih.gov These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov
Overview of the Quinazoline (B50416) Pharmacophore as a Bioactive Scaffold
Within the vast family of nitrogen heterocycles, the quinazoline scaffold holds a privileged position in medicinal chemistry. mdpi.comnih.gov Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org This rigid, planar structure provides a versatile platform for the attachment of various functional groups, allowing for the fine-tuning of its biological activity.
The quinazoline core is a key component in numerous compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive effects. mdpi.comcabidigitallibrary.org This wide range of bioactivity has led to the development of several successful drugs that incorporate the quinazoline moiety. mdpi.com The versatility of the quinazoline scaffold allows it to interact with a diverse array of biological targets, from protein kinases to receptors, making it a highly sought-after structure in drug design. nih.gov
Contextualization of 7-Chloro-4-piperazin-1-YL-quinazoline within Advanced Medicinal Chemistry Research
This compound represents a specific derivatization of the core quinazoline structure. This compound is characterized by a chlorine atom at the 7th position of the quinazoline ring and a piperazine (B1678402) ring attached at the 4th position. The piperazine moiety is another common nitrogen heterocycle found in many approved drugs. acs.org
The combination of the quinazoline scaffold with the piperazine ring creates a molecule with significant potential for further chemical modification and biological activity. The chlorine atom can influence the electronic properties of the quinazoline ring system, while the piperazine group provides a point of attachment for a wide variety of substituents, enabling the creation of large libraries of compounds for screening. This strategic design makes this compound and its derivatives subjects of intense research in the quest for new therapeutic agents. For instance, hybrid molecules combining quinazolinone (an oxidized form of quinazoline) and piperazine have been synthesized and evaluated for their antimicrobial properties. galaxypub.co
Historical Perspectives and Evolution of Quinazoline-Based Therapeutics
The history of quinazoline chemistry dates back to 1895, when its synthesis was first reported. wikipedia.org However, the exploration of the biological activities of quinazoline derivatives began in earnest in the mid-20th century. updatepublishing.com Early research led to the discovery of compounds with sedative and soporific actions. updatepublishing.com
Over the decades, the therapeutic applications of quinazoline-based compounds have expanded dramatically. A significant breakthrough came with the development of prazosin, an antihypertensive agent, which demonstrated the potential of this scaffold in cardiovascular medicine. mdpi.com The late 20th and early 21st centuries witnessed a surge in the discovery of quinazoline derivatives as potent and selective enzyme inhibitors, particularly in the field of oncology. nih.gov The development of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor for the treatment of lung cancer, marked a pivotal moment, solidifying the importance of the quinazoline scaffold in targeted cancer therapy. wikipedia.org This evolution from simple sedatives to highly specific anticancer agents illustrates the remarkable journey and enduring relevance of quinazoline-based therapeutics in medicinal chemistry.
Properties
IUPAC Name |
7-chloro-4-piperazin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-16-12(10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLRWXGULIKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627635 | |
| Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-91-2 | |
| Record name | 7-Chloro-4-(piperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Investigations and Biological Activities of 7 Chloro 4 Piperazin 1 Yl Quinazoline Analogs
Anticancer Potential
The 7-chloro-4-piperazin-1-yl-quinazoline framework has served as a versatile backbone for the development of novel anticancer agents. Researchers have synthesized numerous analogs and evaluated their efficacy through various in vitro and in vivo models, focusing on cytotoxicity, mechanisms of action, and antitumor effects.
In Vitro Cytotoxicity and Antiproliferative Activity in Various Cancer Cell Lines
A significant body of research has been dedicated to assessing the direct cytotoxic and antiproliferative effects of this compound analogs on a wide range of human cancer cell lines.
One study detailed the synthesis of novel quinazoline-thiazole hybrids incorporating a piperazine (B1678402) linker. rug.nlnih.gov These compounds were screened for their in vitro cytotoxic activity against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines. The results indicated that several analogs exhibited moderate to good cytotoxic activity. rug.nlnih.gov Notably, compounds featuring electron-withdrawing groups, such as nitro or chloro, on the phenyl ring demonstrated enhanced cytotoxicity compared to those with unsubstituted phenyl or electron-donating groups. rug.nlnih.gov
In another comprehensive study, a series of novel quinazoline (B50416) derivatives containing piperazine moieties were synthesized and evaluated against a panel of four human cancer cell lines: A549 (non-small cell lung cancer), PC-3 (prostate cancer), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia). researchgate.net The antiproliferative activities were found to be potent, with one particular analog, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide (designated as C9), showing excellent activity across the tested cell lines, in some cases comparable to the standard drug gefitinib. researchgate.net
The following table summarizes the in vitro cytotoxicity data (IC₅₀ values) for selected quinazoline analogs from these studies.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| GNU 02 | MCF-7 (Breast) | 7.94 | rug.nlnih.gov |
| GNU 12 | HCT-15 (Colon) | 8.43 | rug.nlnih.gov |
| GNU 25 | HCT-15 (Colon) | 9.41 | rug.nlnih.gov |
| C1 | A549 (Lung) | 13.37 ± 6.40 | researchgate.net |
| C1 | PC-3 (Prostate) | 8.19 ± 1.53 | researchgate.net |
| C3 | A549 (Lung) | 13.53 ± 2.35 | researchgate.net |
| C3 | PC-3 (Prostate) | 8.51 ± 3.20 | researchgate.net |
| C5 | PC-3 (Prostate) | 5.62 ± 3.23 | researchgate.net |
| C9 | A549 (Lung) | 6.53 ± 1.25 | researchgate.net |
| C9 | PC-3 (Prostate) | 5.28 ± 0.96 | researchgate.net |
| C9 | HepG2 (Liver) | 15.36 ± 4.31 | researchgate.net |
| C9 | K562 (Leukemia) | 10.38 ± 2.47 | researchgate.net |
| Gefitinib (Control) | A549 (Lung) | 5.475 ± 1.06 | researchgate.net |
| Gefitinib (Control) | PC-3 (Prostate) | 5.99 ± 1.47 | researchgate.net |
Investigation of Cell Cycle Modulation and Apoptosis Induction Mechanisms
To understand the basis of their cytotoxic effects, researchers have investigated the influence of these quinazoline analogs on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death).
Studies on certain quinazolinone Schiff base derivatives have shown that they can induce apoptotic cell death in tumor cells. nih.gov The mechanism was found to involve the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of proteins including caspase 9 and the downstream executioner caspases-3/7, leading to apoptosis. nih.gov Furthermore, these compounds were observed to trigger apoptosis through an extrinsic pathway involving caspase-8. nih.gov
For the highly active quinazoline-piperazine derivative C9, subsequent mechanistic studies involving apoptosis screening against A549 and PC-3 cells confirmed its ability to induce programmed cell death. researchgate.net In a separate study, a 2,4-diamino-quinazoline derivative was found to suppress the growth of gastric cancer cells by initiating the apoptotic pathway. nih.gov
Analysis of Cancer Cell Line Susceptibility and Selectivity Profiles
An important aspect of anticancer drug development is determining if a compound can selectively target cancer cells over normal, healthy cells. The susceptibility of different cancer cell lines to a given compound is also a key area of investigation.
Research on quinazoline-thiazole hybrids included screening against a normal epidermal kidney cell line (VERO), which allows for an assessment of selectivity. rug.nlnih.gov The data suggests that it is possible to identify compounds with favorable activity against cancer cells while having less impact on normal cells.
The evaluation of quinazolinone Schiff base derivatives revealed a notable selectivity profile. Two specific compounds demonstrated significant inhibition of the MCF-7 breast cancer cell line but were not cytotoxic towards MDA-MB-231 (another breast cancer line), WRL-68 (a liver cell line), or MCF-10A (a non-tumorigenic breast epithelial cell line). nih.gov This indicates a high degree of selectivity for certain types of cancer cells.
The broad screening of derivatives against four different cancer cell lines (A549, PC-3, HepG2, and K562) highlighted varying degrees of susceptibility, with some compounds showing low micromolar activity against specific lines. researchgate.net For instance, compound C5 was particularly effective against the PC-3 prostate cancer line with an IC₅₀ of 5.62 µM. researchgate.net
In Vivo Antitumor Efficacy Studies in Xenograft Models
The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in a living organism. Several quinazoline analogs have been advanced to in vivo studies using xenograft models, where human tumors are grown in immunodeficient mice.
Novel covalent quinazoline inhibitors have been tested for their in vivo antitumor efficacy in NCI-H1975 lung cancer mice xenografts. nih.gov In another study, a potent and selective inhibitor of G9a/GLP, compound 27, demonstrated significant antitumor efficacy in a PANC-1 (pancreatic cancer) xenograft model while maintaining a good safety profile. nih.gov Similarly, a KRas G12C inhibitor, K20, showed significant tumor-suppressing effects in an NCI-H358 (lung cancer) xenograft model, achieving a tumor growth inhibition (TGI) of 41%. nih.gov
Furthermore, a 2,4-diamino-quinazoline derivative was shown to effectively suppress tumor growth in a human gastric tumor xenograft nude mouse model. nih.gov Another study reported that a phthalazino[1,2-b]-quinazolinone derivative, compound 8h, exhibited much stronger in vivo antitumor efficacy than the approved drug SAHA (vorinostat) in a HepG2 xenograft tumor model, with negligible toxicity. nih.gov These findings underscore the therapeutic potential of the quinazoline scaffold in preclinical cancer models.
Antimalarial Activity Profiling
While the primary research focus for this compound analogs has been on oncology, the broader quinazoline and quinazolinone classes have also been evaluated for antimalarial properties. However, specific data on this compound analogs against Plasmodium falciparum is not extensively documented in the reviewed literature.
In Vitro Evaluation against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains
Direct in vitro evaluation data of this compound analogs against drug-sensitive and drug-resistant P. falciparum strains is limited. However, studies on related scaffolds provide a basis for their potential in this area. For example, some 4-quinazolinone compounds have been synthesized and proposed as potential antimalarial agents. nih.gov
Research into other quinazoline derivatives has shown promise in antimalarial models, though not specifically against P. falciparum in vitro. A series of 2,3-substituted quinazolin-4(3H)-one derivatives, designed based on the natural antimalarial product febrifugine, were tested in vivo and showed activity against Plasmodium berghei in mice. nih.gov Similarly, a study on quinazoline-2,4,6-triamine derivatives reported that several compounds exhibited activity comparable to the reference drugs chloroquine (B1663885) and pyrimethamine (B1678524) in an in vivo P. berghei mouse model. rug.nl These studies establish that the quinazoline nucleus is a viable pharmacophore for generating antimalarial activity, providing a strong rationale for future synthesis and evaluation of this compound analogs against drug-sensitive and resistant strains of P. falciparum.
In Vivo Efficacy Studies in Established Malaria Models
The quinazoline nucleus has been investigated for its potential in developing antimalarial agents. nih.gov However, based on available research, specific in vivo efficacy studies in established malaria models for analogs of this compound are not extensively documented. This is in contrast to the structurally related 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold, which is a principal component of the antimalarial drug piperaquine (B10710) and has been the subject of numerous in vivo antimalarial studies. tbzmed.ac.irresearchgate.net While the broader class of quinoline-quinazolinone hybrids has been synthesized, their evaluation has primarily focused on antimicrobial and antileishmanial potential rather than in vivo antimalarial efficacy. indianchemicalsociety.com
Anti-Inflammatory and Analgesic Research
Quinazoline derivatives have been a significant focus of research for their anti-inflammatory and analgesic potential. nih.govresearchgate.net Studies have shown that modifying the quinazoline core at various positions can lead to potent compounds with these activities. nih.govrphsonline.com
The anti-inflammatory effects of quinazoline analogs are often attributed to their ability to modulate key inflammatory enzymes like cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2; COX-1 is involved in normal physiological functions, while COX-2 is induced during inflammation and plays a major role in the inflammatory process. nih.gov
Researchers have designed and synthesized various 2,4,7-substituted quinazolines as potential COX inhibitors. acs.org In one study, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Several compounds in this series, such as compounds 4 and 6 , demonstrated strong COX-2 inhibitory activity with IC50 values of 0.33μM and 0.40μM, respectively, which were comparable to the reference drug celecoxib (B62257) (IC50 0.30μM). nih.gov These compounds also showed high selectivity for COX-2 over COX-1. nih.gov In silico analysis suggests that these quinazoline-based compounds have a higher affinity for COX-2 than for COX-1. nih.gov
The anti-inflammatory activity of quinazolinone analogs has been confirmed through various assays. A common method is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. nih.govrphsonline.com
In a study evaluating a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones, all tested compounds showed some level of edema inhibition. nih.gov The substitution pattern was found to significantly influence activity. For instance, among a series of thiazolidinone derivatives of quinazolinone, compound 21 (3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one) showed the highest anti-inflammatory activity, with 32.5% edema inhibition. nih.gov This study also noted that thiazolidinone derivatives of quinazolinone were generally more potent than the corresponding azetidinone derivatives. nih.gov Another study synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives and confirmed their anti-inflammatory efficacy in the carrageenan-induced paw oedema model. rphsonline.com
Table 1: In Vivo Anti-Inflammatory Activity of Selected Quinazolinone Analogs
| Compound | Structure Description | Edema Inhibition (%) |
|---|---|---|
| 9 | Substituted by 2′-(p-chlorobenzylideneamino)phenyl at the IIIrd position of quinazolinone | 20.4 |
| 15 | Azetidinone derivative | >24.6 |
| 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5 |
Data sourced from a study on newer quinazolinone analogs. nih.gov
The analgesic properties of quinazoline derivatives have been investigated using models that assess both peripheral and central mechanisms of pain. The acetic acid-induced writhing test in mice is commonly used to evaluate peripheral analgesic activity, while the hot-plate test is used to assess central analgesic effects. nih.govresearchgate.net
A study on condensed derivatives of anpirtoline, including 7-chloroquinazoline (B1588860) nuclei, demonstrated significant analgesic activity in both hot plate and writhing tests. nih.gov The analgesic activity of some of these compounds was found to be comparable to the clinically used drugs flupirtine (B1215404) and tramadol. nih.gov
In another study, the analgesic potential of 7-chloro-2-methyl-4H-benzo[d] indianchemicalsociety.comtandfonline.com-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one was evaluated. researchgate.net The compounds exhibited significant peripheral analgesic activity, showing a high percentage of protection in the acetic acid-induced writhing model. researchgate.net
Table 2: Peripheral Analgesic Activity of 7-Chloro-Quinazolinone Analogs
| Compound | Protection (%) |
|---|---|
| 7-chloro-2-methyl-4H-benzo[d] indianchemicalsociety.comtandfonline.com-oxazin-4-one | 74.67 |
| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | 83.80 |
Data from the acetic acid-induced writhing test in mice. researchgate.net
Antimicrobial Efficacy
The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a variety of microorganisms. nih.govindianchemicalsociety.com
Derivatives of 7-chloro-quinazoline have demonstrated notable antibacterial activity. In one study, 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one was synthesized and screened against several bacterial strains. tjnpr.org It showed significant activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Serratia marcescens, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12 mg/mL. tjnpr.org
The hybridization of the quinazoline core with other heterocyclic systems, such as piperazine and triazole, has been shown to be a fruitful strategy for developing potent antibacterial agents. A series of new tbzmed.ac.irindianchemicalsociety.comeurekaselect.comtriazolo[4,3-c]quinazoline molecules linked to a piperazine scaffold were synthesized and evaluated for their antibacterial properties. journalcra.com These compounds were tested against a panel of Gram-positive (B. subtilis, S. aureus, M. luteus) and Gram-negative (P. vulgaris, S. typhimurium, E. coli) bacteria. journalcra.com The results indicated that specific substitutions on the phenyl ring attached to the piperazine moiety influenced the activity spectrum. For instance, the compound with a 4-chlorophenyl substituent showed good activity against most of the tested Gram-positive and Gram-negative strains. journalcra.com Similarly, a 4-nitrophenyl substitution resulted in activity against all tested strains except S. aureus. journalcra.com Generally, quinazoline derivatives have been reported to have marginal to significant antibacterial efficacy against Gram-positive pathogens, with variable effects on Gram-negative strains. rphsonline.com
Table 3: Antibacterial Activity of a 7-Chloro-Quinazolinone Analog
| Compound | Gram-Positive Bacteria | MIC (mg/mL) | Gram-Negative Bacteria | MIC (mg/mL) |
|---|---|---|---|---|
| 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one | Staphylococcus aureus | 6 - 12 | Serratia marcescens | 6 - 12 |
Data sourced from a study on the synthesis and antibacterial activity of quinazolinone derivatives. tjnpr.org
Antifungal Activity against Specific Fungal Pathogens
Derivatives of the quinazoline and the structurally related quinoline (B57606) nucleus have been investigated for their efficacy against various fungal pathogens. Research has shown that introducing specific substituents to this core can yield compounds with significant antifungal properties.
Hybrid molecules incorporating a 7-chloro-4-aminoquinoline fragment have been synthesized and tested for antifungal activity. nih.gov A series of these hybrid compounds were evaluated against pathogenic fungi, including Candida albicans and Cryptococcus neoformans. nih.gov Similarly, novel hybrid quinazoline-triazine derivatives have been screened for their in vitro antifungal effects against Aspergillus clavatus and Candida albicans. researchgate.nettandfonline.com The results indicated that certain compounds in the series could be considered as potential antifungal agents. researchgate.nettandfonline.com
In a study of 7-chloroquinolin-4-yl arylhydrazone derivatives, compounds were tested against a panel of eight oral fungi: Candida albicans, C. parapsilosis, C. lipolytica, C. tropicalis, C. famata, C. glabrata, Rhodotorula mucilaginosa, and R. glutinis. nih.govresearchgate.net Several of these derivatives demonstrated Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values that were comparable to the standard antifungal drug, fluconazole (B54011). nih.govresearchgate.net Notably, the hydrazone derivative with a 2-fluoro substitution on the aryl ring showed the highest activity, with a MIC of 25 µg/mL and an MFC of 50 µg/mL against Candida albicans. researchgate.net
Further research into azole antifungal agents featuring a quinazolinone nucleus found that the most potent compounds in vitro often carried a halogen, such as chlorine, at the 7-position of the quinazolinone ring. acs.org One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was highlighted for its high in vitro activity. acs.org In comparative tests, this compound was found to be superior to fluconazole and itraconazole. acs.org
Antifungal Activity of 7-Chloro-quinazoline/quinoline Analogs
This table summarizes the in vitro antifungal activity of selected analogs against various fungal pathogens.
| Compound Type | Fungal Pathogen(s) | Key Findings | Reference |
|---|---|---|---|
| 7-Chloroquinolin-4-yl Arylhydrazone (2-fluoro substituted) | Candida albicans | MIC: 25 µg/mL; MFC: 50 µg/mL | researchgate.net |
| Hybrid quinazoline-triazine derivatives (e.g., 7d, 7n, 7r, 7s) | Aspergillus clavatus, Candida albicans | Considered as possible potential agents. | researchgate.nettandfonline.com |
| (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Various fungi, including Candida species | Superior in vitro activity compared to fluconazole and itraconazole. | acs.org |
| Hybrid 7-chloro-4-aminoquinoline-2-pyrazoline analogs | Candida albicans, Cryptococcus neoformans | Evaluated for antifungal activity, outlining structure-activity relationships. | nih.gov |
Investigation of Antiviral Potential (e.g., Anti-HIV activity)
The 7-chloro-4-(piperazin-1-yl)quinoline structural core has been identified as a promising scaffold for developing agents with antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.gov Quinoline derivatives have been recognized as potential inhibitors of HIV-1, targeting viral proteins essential for replication. nih.gov
In one study, a series of novel hybrid quinazoline-triazine derivatives were synthesized and evaluated for their in vitro anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) viral strains in MT-4 cells. researchgate.nettandfonline.com While some compounds within the series, such as 6d, 7g, 7h, 7n, 7p, and 7s, showed activity against the replication of HIV-1 and HIV-2, their selectivity index was below 1, indicating a lack of specific anti-HIV activity. tandfonline.com The pyrazole (B372694) scaffold, when incorporated into various molecular structures, has also shown potent anti-HIV activity. nih.gov This suggests that combining the quinazoline or quinoline core with other heterocyclic systems could be a viable strategy for developing new antiviral agents. nih.gov
Anti-HIV Activity of Quinazoline Analogs
This table presents findings from the in vitro evaluation of quinazoline derivatives against HIV strains.
| Compound Series | Viral Strains | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Hybrid quinazoline-triazine derivatives | HIV-1 (IIIB), HIV-2 (ROD) | MT-4 cells | Some compounds showed activity against viral replication, but no specific anti-HIV activity was detected (Selectivity Index < 1). | tandfonline.com |
Other Emerging Biological Activities
Beyond established antimicrobial and anticancer research, analogs of this compound are being explored for a range of other biological functions, targeting various enzymes and receptors implicated in different disease pathways.
Sirtuin Inhibition Research
The 7-chloro-4-(piperazin-1-yl)quinoline structure has been identified as a scaffold for developing sirtuin inhibitors. nih.govresearchgate.net Sirtuins are a class of proteins that play crucial roles in cellular regulation, and their inhibition is a target for various therapeutic areas, including cancer and metabolic diseases. The versatility of the quinoline scaffold makes it a valuable starting point for designing molecules that can interact with the active sites of these enzymes. nih.gov
Ligand Binding Studies for Dopamine (B1211576) Receptors
Derivatives containing the piperazine moiety have been extensively studied for their interaction with dopamine receptors. nih.gov Specifically, N-phenylpiperazine analogs have been evaluated for their ability to selectively bind to D2 and D3 dopamine receptor subtypes. mdpi.com In the course of developing selective ligands for sigma (σ) receptors, researchers discovered that certain chlorophenylpiperazine (B10847632) analogues exhibited a preferentially increased affinity for the dopamine transporter (DAT). nih.gov This finding highlights the potential of these structures to yield highly selective DAT ligands, which are of interest for their potential applications in neuropharmacology. nih.gov Studies on a series of 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazines demonstrated a range of binding affinities at the D3 dopamine receptor, with Ki values between 1.4 and 43 nM, and significant selectivity over the D2 receptor. mdpi.com
Modulation of Acetylcholinesterase and Serotonin (B10506) Receptors
The 7-chloro-4-(piperazin-1-yl)quinoline framework has been associated with activity as both acetylcholinesterase inhibitors and serotonin antagonists. nih.gov The inhibition of acetylcholinesterase is a key mechanism in the treatment of Alzheimer's disease, while modulation of serotonin receptors is a strategy for addressing various psychiatric disorders. This dual potential underscores the broad applicability of this chemical scaffold in neuropharmacology.
Antidiabetic Activity Exploration
Recent research has pointed towards the potential of piperazine-containing compounds as antidiabetic agents. mdpi.com The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has been noted for its diverse pharmacological profiles, which include antidiabetic activity. nih.govresearchgate.net The inclusion of the piperazine moiety is a common feature in many compounds being investigated for the treatment of diabetes and its consequences. mdpi.com Studies on piperazine sulfonamide analogs have shown varying degrees of α-amylase inhibition, an important target in controlling post-prandial hyperglycemia. researchgate.net
Anticonvulsant Activity Studies
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including effects on the central nervous system (CNS). mdpi.com Within this class, derivatives of this compound have been a subject of pharmacological investigation to explore their potential as anticonvulsant agents. The search for novel anticonvulsants is driven by the need for therapies with improved efficacy and fewer side effects compared to existing drugs. mdma.ch
Research into quinazoline derivatives has established that substitutions at various positions on the quinazoline ring can significantly influence their biological activity. The presence of a halogen, such as chlorine, at the 7-position, combined with a substituted piperazine ring at the 4-position, creates a molecular architecture that has been explored for its interaction with biological targets relevant to seizure control.
Initial anticonvulsant screening of new chemical entities is typically performed using standardized animal models of seizures, primarily the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission. mdpi.com
Studies on a series of substituted 4-chloro-2-(4-piperazin-1-yl) quinazolines revealed notable findings in anticonvulsant screenings. It was observed that analogs featuring aryl substitutions on the piperazine moiety exhibited a greater degree of protection against seizures induced by subcutaneous pentylenetetrazole. researchgate.net This suggests that the nature of the substituent on the piperazine ring plays a crucial role in modulating the anticonvulsant effects of this class of compounds, particularly in models of absence seizures. researchgate.net
Further structure-activity relationship (SAR) studies on related quinazolin-4(3H)-one derivatives have provided additional insights. For instance, the introduction of a 4-substituted piperazin-1-yl moiety to chloroacetamido or propanamido side chains at the 3-position generally led to a decrease in anticonvulsant activity, with some exceptions. nih.gov In one such series, the analog with a 4-(2-chlorophenyl)piperazin-1-yl group was found to be more active than its 4-methylpiperazin-1-yl counterpart, indicating that aromatic substitutions on the piperazine ring can be favorable for activity. nih.gov
While comprehensive quantitative data for a broad series of this compound analogs is limited in publicly accessible literature, the available research on related structures underscores the potential of this scaffold. The findings suggest that the 7-chloro-quinazoline core, when combined with a 4-piperazinyl linker, is a viable template for designing novel anticonvulsant agents. The specific substitutions on the piperazine ring are a key determinant of the resulting pharmacological activity.
Table of Anticonvulsant Activity Findings for Related Quinazoline Analogs
| Compound Series | Key Structural Features | Anticonvulsant Test Model | Summary of Findings | Reference(s) |
| Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines | 2,4-disubstituted quinazoline core with N-substituted piperazine | scPTZ | Aryl-substituted piperazines showed better protection. | researchgate.net |
| 3-Substituted-2-(phenoxymethyl)quinazolin-4(3H)-ones | Piperazinyl moiety on a side chain at position 3 | Not Specified | Addition of a 4-substituted piperazin-1-yl moiety generally decreased activity. The 4-(2-chlorophenyl)piperazin-1-yl analog was more active than the 4-methylpiperazin-1-yl analog. | nih.gov |
| 2,3,8-Trisubstituted-4(3H)-quinazolines | Varied substitutions at positions 2, 3, and 8 | MES, PTZ, Picrotoxin, Strychnine | Certain compounds proved to be potent with low neurotoxicity. | |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Varied substitutions at positions 2 and 3 | PTZ | Several compounds demonstrated potential anticonvulsant activity, with some providing 100% protection. | mdpi.com |
Structure Activity Relationship Sar and Mechanism of Action Moa Studies
Comprehensive Structure-Activity Relationship (SAR) Analysis of 7-Chloro-4-piperazin-1-YL-quinazoline and its Analogs
Substitutions at various positions on the quinazoline (B50416) ring have been shown to be critical for modulating the biological activity of this class of compounds.
Position 2: The introduction of methyl, amine, or thiol groups at the 2-position is often considered essential for enhancing antimicrobial activities. nih.gov In some series, substitution at this position with groups like propyl has been linked to potent anti-cancer activity. nih.gov
Position 3: The N-3 position is also a key site for modification. The presence of a substituted aromatic ring at this position can be crucial for activity. nih.gov For certain quinazolin-4(3H)-one derivatives, the nature of the substituent at the N-3 position was found to be important for anti-parasitic activity against Toxoplasma gondii. acs.org Additionally, a free NH group at the 3-position is preferred for soluble epoxide hydrolase (sEH) inhibition, as N3-phenyl substituted analogs were found to be less potent. acs.org
Positions 6 and 8: The benzene (B151609) portion of the quinazoline core, particularly positions 6 and 8, is frequently targeted for halogenation. The presence of halogen atoms like iodine or chlorine at these positions can significantly improve antimicrobial and cytotoxic activities. nih.gov For instance, the introduction of an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines, whereas other modifications at this position, such as incorporating an acrylamide group via a piperazine (B1678402) spacer, led to potent EGFR/HER2 dual inhibitors. nih.govscielo.br Furthermore, systematic modifications at positions 6 and 7 have been shown to modulate the potency and selectivity of quinazoline derivatives against receptor-interacting protein kinases 2 and 3 (RIPK2/3). nih.gov
The piperazine moiety at the 4-position of the quinazoline core offers a versatile point for modification, allowing for the introduction of various substituents that can significantly influence the compound's pharmacological properties. The nitrogen atom of the piperazine ring is a common site for introducing N-alkyl or N-aryl groups to explore new interactions with biological targets.
For example, a series of 2-(piperazin-1-ylmethyl)-4-(3H)-quinazolinone derivatives were synthesized where the piperazine nitrogen was functionalized with various N-aryl carboxamide groups. mdpi.com The nature and position of substituents on the aryl ring were found to directly impact the cytotoxic activity of the compounds. Halogen substitutions on the phenyl ring were particularly notable.
| Compound ID | Piperazine N-Substituent | Substitution on Phenyl Ring | Observed Activity (IC50) | Reference |
|---|---|---|---|---|
| A3 | N-(4-fluorophenyl)carboxamide | 4-Fluoro | Potent PARP inhibitor | mdpi.com |
| A4 | N-(2-chlorophenyl)carboxamide | 2-Chloro | Potent PARP inhibitor | mdpi.com |
| A5 | N-(3-chlorophenyl)carboxamide | 3-Chloro | Potent PARP inhibitor | mdpi.com |
| A6 | N-(4-chlorophenyl)carboxamide | 4-Chloro | Potent PARP inhibitor | mdpi.com |
| A9 | N-(4-bromophenyl)carboxamide | 4-Bromo | Potent PARP inhibitor | mdpi.com |
In a related series based on the 7-chloro-4-(piperazin-1-yl)quinoline (B128142) scaffold, N-alkylation of the piperazine ring with substituted ethanone groups was explored to develop VEGFR-II inhibitors. nih.gov This study demonstrated that extending from the piperazine ring with specific side chains could lead to potent cytotoxicity against cancer cell lines. The derivative 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone emerged as the most active compound against MCF-7 and PC3 cancer cells, highlighting the importance of the N-substituent on the piperazine ring. nih.gov
The chlorine atom at position 7 of the quinazoline core plays a significant role in the molecule's electronic properties and its ability to interact with biological targets. Halogens, being electronegative and capable of forming halogen bonds, can influence binding affinity, selectivity, and pharmacokinetic properties.
General SAR studies on quinazolines have consistently shown that the presence of a halogen on the benzene ring is beneficial for various biological activities, including antimicrobial and anticancer effects. nih.gov Specifically for the 7-position, modifications in this region, along with position 6, have been identified as a key strategy for tuning the selectivity and potency of kinase inhibitors. A study focused on RIPK2 and RIPK3 inhibitors demonstrated that varying the substituents at positions 6 and 7 of the quinazoline scaffold could effectively switch the selectivity profile between these two related kinases. nih.gov This indicates that the 7-chloro substituent is not merely a passive feature but an active contributor to the molecule's interaction with specific enzyme targets, influencing both the strength of the binding and the selectivity towards one target over another.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For quinazoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to guide the rational design of more potent inhibitors, particularly for targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgplos.org
The process involves several key steps:
Dataset Selection: A series of quinazoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. frontiersin.org
Molecular Alignment: The 3D structures of the compounds are generated and aligned based on a common core structure, such as the quinazoline ring. This step is crucial for the quality of the resulting model. frontiersin.org
Descriptor Calculation: For each aligned molecule, steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated on a 3D grid surrounding the molecules. frontiersin.org
Model Generation: Statistical methods are used to generate a model that correlates the variations in the calculated fields with the variations in biological activity. plos.org
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the chemical structure are predicted to enhance or diminish activity. For example, a map might show that a bulky, sterically favorable group is preferred in one region, while an electropositive group is favored in another. These predictive models are valuable tools for prioritizing the synthesis of new analogues, thereby saving time and resources in the drug discovery process. frontiersin.org
Elucidation of Molecular Mechanisms of Action
The diverse biological activities reported for this compound and its analogues stem from their ability to interact with a variety of molecular targets within the cell.
Research has identified several specific proteins and signaling pathways that are modulated by quinazoline derivatives, including those with the 7-chloro-4-piperazinyl substitution pattern. The versatility of this scaffold allows it to bind to the active sites of enzymes, receptor channels, and other key proteins.
| Molecular Target | Target Class | Therapeutic Area | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Cancer | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-II) | Receptor Tyrosine Kinase | Cancer | nih.govnih.gov |
| Sirtuins | Enzyme (Deacetylase) | Cancer, Malaria | medchemexpress.comglpbio.com |
| Serotonin (B10506) Transporter (SERT) | Transporter | Neurological Disorders | medchemexpress.comglpbio.com |
| Lysyl-tRNA synthetase (KRS1) | Enzyme (Synthetase) | Infectious Disease (Chagas) | researchgate.net |
| Receptor-interacting protein kinases 2/3 (RIPK2/3) | Kinase | Inflammatory Diseases | nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Kinase | Cancer | nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Enzyme (Hydrolase) | Inflammation | acs.org |
The anticancer activity of many quinazoline derivatives is attributed to their inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor cell proliferation and angiogenesis. nih.gov Analogs of 7-chloro-4-(piperazin-1-yl)quinoline have been specifically evaluated as VEGFR-II inhibitors. nih.gov Furthermore, this chemical scaffold has been identified as a potent inhibitor of sirtuins and the serotonin uptake process. medchemexpress.comglpbio.com In the realm of infectious diseases, a quinazoline series was found to target and inhibit the T. cruzi lysyl-tRNA synthetase (KRS1), identifying it as a chemically validated drug target for Chagas disease. researchgate.net
Analysis of Signaling Pathway Modulation (e.g., EGFR-PI3K, Wnt/β-catenin)
No specific studies detailing the modulation of the EGFR-PI3K or Wnt/β-catenin signaling pathways by this compound were identified.
Investigation of Protein-Ligand Interaction Dynamics
There is no available data from studies such as X-ray crystallography or molecular docking that specifically elucidates the interaction dynamics between this compound and its potential protein targets.
Cellular and Biochemical Pathway Analysis Related to Observed Activities
Without established biological activities for this compound, no cellular or biochemical pathway analyses can be reported.
Preclinical Data for this compound Not Available in Public Scientific Literature
Following a comprehensive review of scientific databases and publicly available literature, it has been determined that there is no published preclinical pharmacological or toxicological data for the specific chemical compound This compound .
Extensive searches for information pertaining to the Absorption, Distribution, Metabolism, and Excretion (ADME), pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety pharmacology of this exact molecule did not yield any specific research findings, data tables, or detailed assessments.
It is important to note a distinction between the requested compound and a similarly named molecule, 7-chloro-4-(piperazin-1-yl)quinoline , which features a quinoline (B57606) core instead of a quinazoline core. This quinoline analogue is well-documented and serves as a common scaffold in medicinal chemistry research. biodeep.cnnih.gov However, due to the strict focus of the inquiry on the quinazoline-based compound, data related to the quinoline analogue cannot be substituted.
The quinazoline ring system itself is a subject of significant interest in the development of therapeutic agents, with many derivatives being investigated for various pharmacological activities. mdpi.commdpi.comnih.gov Research has explored quinazoline derivatives bearing piperazine groups, but this has not included the specific data required for this compound. mdpi.comderpharmachemica.com
Given the absence of specific preclinical data in the public domain for this compound, it is not possible to provide the detailed article as outlined in the request.
Preclinical Pharmacological and Toxicological Assessment
Safety Pharmacology Investigations
Early Hazard Identification and Risk Prediction Methodologies
The initial stages of drug development for novel compounds such as 7-Chloro-4-piperazin-1-YL-quinazoline involve early hazard identification to predict potential toxicities. This process typically utilizes a combination of computational (in silico) modeling and high-throughput in vitro screening assays. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, can predict potential liabilities such as carcinogenicity, mutagenicity, and reproductive toxicity by comparing the chemical structure to databases of known toxicants.
However, a comprehensive search of publicly available scientific literature and toxicology databases did not yield specific studies on the early hazard identification or risk prediction for this compound. Therefore, no specific data on the application of these methodologies to this compound can be provided at this time.
Toxicology Research (Preclinical Phase)
The preclinical toxicology phase is designed to characterize the safety profile of a potential drug candidate before it is administered to humans. This involves a series of in vitro and in vivo studies to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.
General toxicity screening aims to identify the potential adverse effects of a compound on cells and organisms.
In Vitro Toxicity: In vitro cytotoxicity assays are fundamental for assessing a compound's toxicity at a cellular level. These tests often use various cell lines, such as HepG2 (liver), HEK293 (kidney), and others, to determine the concentration at which the compound causes cell death. Despite the commonality of these assays, specific in vitro general toxicity data for this compound are not available in the reviewed literature.
In Vivo Toxicity: Following in vitro testing, in vivo studies in animal models (commonly rodents and non-rodents) are conducted to understand the systemic effects of the compound. These studies evaluate a range of parameters, including clinical observations, body weight changes, food and water consumption, and at the end of the study, detailed histopathological examination of tissues. No published in vivo general toxicity studies for this compound were identified.
A review of related quinazoline (B50416) derivatives suggests that toxicity can be influenced by substitutions on the quinazoline ring and the piperazine (B1678402) moiety. For instance, some substituted quinazolines have been evaluated for cytotoxicity against various cancer cell lines, showing a range of activities. However, this information is not directly applicable to this compound without specific experimental data.
The metabolism of a drug candidate can lead to the formation of byproducts, or metabolites, which may have their own pharmacological or toxicological effects. Studies on metabolic pathways are crucial to identify any potentially reactive or toxic metabolites. These investigations typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS).
There are no publicly available studies that have investigated the metabolic pathways of this compound. Therefore, its metabolic byproducts and their potential biological impacts remain uncharacterized.
Drug-drug interactions (DDIs) can occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to adverse effects or reduced efficacy. A key focus of preclinical DDI studies is the interaction of a compound with cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of many drugs. In vitro assays are used to determine if a compound inhibits or induces major CYP450 isoforms.
Specific investigations into the potential for this compound to cause drug-drug interactions have not been reported in the scientific literature. Without experimental data, its profile as a potential inhibitor or inducer of metabolic enzymes is unknown.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a ligand to its target protein.
Identification of Key Amino Acid Residues Involved in Binding Interactions
Docking studies of quinazoline-based inhibitors have identified several key amino acid residues that are critical for binding. In EGFR, for example, interactions with residues such as Met793 in the hinge region are a hallmark of this class of inhibitors. nih.gov The piperazine (B1678402) ring can engage in various interactions, including hydrogen bonds with surrounding residues or water molecules, and the terminal nitrogen of the piperazine is a common site for substitutions that can pick up additional interactions with the receptor. The chloro group at the 7-position often forms favorable hydrophobic interactions with nonpolar residues in the binding pocket, which can significantly contribute to the binding free energy.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations are crucial for assessing the stability of ligand-protein complexes and understanding the dynamic nature of the binding site.
Investigation of Ligand-Protein Complex Stability and Conformational Changes
MD simulations performed on kinase-inhibitor complexes containing the 7-chloro-4-piperazinyl-quinazoline scaffold have been used to assess the stability of the predicted binding poses from molecular docking. These simulations can reveal whether the key interactions observed in the docked pose are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the complex. Stable complexes typically show low RMSD fluctuations, indicating that the ligand remains securely bound in the active site.
Analysis of Binding Site Flexibility and Water Dynamics
MD simulations also allow for the analysis of the flexibility of the binding site and the role of water molecules in mediating ligand-protein interactions. The binding of a ligand can induce conformational changes in the protein, and MD simulations can capture these dynamic events. Water molecules can play a crucial role in bridging interactions between the ligand and the protein, and their dynamics in the binding site can be analyzed to identify stable water-mediated contacts that contribute to the binding affinity.
Virtual Screening Techniques
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Identification of Novel Quinazoline (B50416) Lead Compounds for Specific Biological Targets
The quinazoline framework, particularly when substituted at the C4 position with a piperazine ring, is a recognized pharmacophore for targeting various enzymes and receptors. nih.gov Computational studies have been instrumental in identifying novel lead compounds based on this scaffold for several diseases.
One of the most prominent targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development. nih.govnih.gov The quinazoline skeleton is a substructure of several FDA-approved EGFR inhibitors. nih.gov Research has focused on identifying new quinazoline-based compounds that can overcome mutational resistance associated with existing drugs. nih.gov For instance, derivatives of 4-piperazin-1-yl-quinazoline have been identified as potent and selective inhibitors of the Platelet-Derived Growth Factor (PDGF) receptor, another important target in oncology. nih.gov
Beyond cancer, computational approaches have identified quinazoline derivatives as potential inhibitors for other significant targets. Ligand-based drug design strategies have been used to develop and validate pharmacophore models for quinazoline-based acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease. nih.gov Similarly, piperazine-linked quinazoline derivatives have been explored as potential anti-mycobacterial agents to combat tuberculosis. rsc.org A series of novel quinazoline derivatives containing piperazine analogs have also been synthesized and shown to possess potent antiproliferative activities against various cancer cell lines, including A549 (lung), HepG2 (liver), K562 (leukemia), and PC-3 (prostate). researchgate.net
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a cornerstone of modern drug discovery, enabling the efficient identification of promising hit compounds from vast chemical databases. Both ligand-based and structure-based methods are extensively applied to quinazoline libraries.
Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active compounds to identify new ones with similar properties. For quinazoline derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models are frequently developed. nih.gov These models define the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A validated pharmacophore model can then be used as a filter to screen large databases, such as the ZINC database or ASINEX, to find novel molecules that match the pharmacophoric features. nih.govresearchgate.net For example, a potent model compound was used to create an E-pharmacophore model that successfully sifted through the eMolecules database to identify 19 virtual screening hits against EGFR. nih.govfrontiersin.org
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS, primarily through molecular docking, is employed. derpharmachemica.com In the context of quinazoline derivatives, thousands of compounds can be retrieved from databases like PubChem and filtered based on drug-like properties, such as Lipinski's rule of five. nih.govresearchgate.net The remaining compounds are then docked into the active site of the target protein, such as the EGFR kinase domain (e.g., PDB ID: 1XKK). nih.govfrontiersin.org The goal is to predict the binding geometry and affinity. derpharmachemica.com Scoring functions are used to rank the docked compounds, and the top-ranked molecules are selected for further experimental testing. derpharmachemica.com This methodology has successfully identified novel quinazoline derivatives with better predicted binding scores than existing drugs. nih.govresearchgate.net
Advanced Drug Design Strategies
Following the identification of lead compounds, advanced drug design strategies are employed to optimize their interaction with the target, enhance their potency, and improve their pharmacokinetic profiles.
Structure-Based Drug Design (SBDD) for Optimized Interactions
SBDD relies on the high-resolution structural information of the target-ligand complex to guide drug development. Molecular docking simulations are a key component of SBDD, providing detailed insights into the binding mode of quinazoline derivatives within the active site of a receptor. nih.gov For example, docking studies of quinazoline derivatives in the EGFR active site help elucidate crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. derpharmachemica.com
Molecular Dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net By simulating the dynamic movements of the complex, researchers can confirm the stability of the predicted binding pose and interactions. nih.gov This combined approach of docking and MD simulation is powerful for designing optimized analogs with improved binding affinity and selectivity. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling
In the absence of a target's 3D structure, LBDD methods are invaluable. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. For quinazoline derivatives, 3D-QSAR studies, using methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. unar.ac.id
These models establish a correlation between the physicochemical properties (steric, electrostatic, hydrophobic fields) of a set of molecules and their biological activity. unar.ac.id The resulting 3D contour maps highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity. frontiersin.org For instance, QSAR models for quinazoline-4(3H)-one analogs as EGFR inhibitors have been developed and used to design new, more potent compounds. unar.ac.id Pharmacophore models derived from active ligands also serve as templates for designing new molecules with desired biological activity. nih.gov
De Novo Design Approaches for Novel Analogs
De novo design involves constructing novel molecular structures from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a receptor's binding site. While specific applications of de novo design for 7-Chloro-4-piperazin-1-yl-quinazoline are not extensively detailed, the principles are applied in the broader context of quinazoline drug design.
A common approach that borders on de novo design is the use of QSAR contour maps to guide the design of new analogs. Based on the insights from CoMFA or CoMSIA models, which show favorable and unfavorable regions for certain chemical properties, novel compounds can be designed with predicted high activity. unar.ac.id For example, based on CoMSIA model contour maps, five novel quinazolin-4-one compounds were designed that exhibited better predicted EGFR inhibitory activities. unar.ac.id This strategy allows for the rational design of new chemical entities based on a validated computational model, moving beyond simple modification of existing templates.
Therapeutic Potential and Future Research Directions
Promising Therapeutic Applications of 7-Chloro-4-piperazin-1-YL-quinazoline in Disease Treatment
The quinazoline (B50416) nucleus is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of various protein kinases. bohrium.commdpi.com Derivatives featuring a 4-aminoquinazoline core structure are prevalent in many FDA-approved anticancer drugs. bohrium.comnih.gov The introduction of a piperazine (B1678402) moiety at the C-4 position is a common strategy to enhance the biological activity of quinazoline derivatives. researchgate.net Research on structurally related compounds suggests that the this compound scaffold holds significant potential, primarily in oncology.
Numerous studies have highlighted the anticancer efficacy of quinazoline derivatives. They often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. bohrium.commdpi.comnih.gov For example, a series of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives were synthesized and showed inhibitory activity against ERK1/2 phosphorylation, a downstream effector of key oncogenic pathways. nih.gov Similarly, quinazoline derivatives bearing a piperazine moiety have been investigated as potent antitumor agents against various cancer cell lines, including lung, breast, and leukemia. researchgate.net
Beyond cancer, the versatile quinazoline scaffold has been explored for a multitude of other diseases. mdpi.comfrontiersin.orgmdpi.com Derivatives have shown potential as anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antimicrobial agents. mdpi.comnih.govtbzmed.ac.ir The anti-inflammatory activity, for instance, is often attributed to the suppression of inflammatory mediators. tbzmed.ac.ir While direct studies on this compound are limited, the established broad-spectrum activity of its parent scaffold points to diverse therapeutic possibilities worth investigating.
| Derivative Class | Therapeutic Target/Application | Finding | Reference(s) |
| 4-Anilinoquinazolines | Anticancer (EGFR/VEGFR-2 Inhibition) | Derivatives with a methyl piperazine substituent at position 7 displayed potent cytotoxicity against HT-29 and MCF-7 cancer cell lines. | mdpi.com |
| Quinazoline-Piperazine Hybrids | Anticancer | A derivative, C9, showed excellent activity against A549 and PC-3 cells, inducing apoptosis in a manner comparable to the drug gefitinib. | researchgate.net |
| 4-Morpholine-Quinazolines | Anticancer (PI3Kα Inhibition) | A novel series of 7- or 8-substituted-4-morpholine-quinazoline derivatives exhibited significant PI3Kα inhibition and antiproliferative activities. | nih.gov |
| Quinazoline-Triazole Hybrids | Anticancer | A hybrid compound demonstrated potent activity against KB, HepG2, and Lu cell lines, with IC50 values as low as 0.04 µM. | rsc.org |
Development of Multi-Targeting Agents to Address Complex Pathologies
The conventional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases like cancer. nih.gov This has spurred the development of multi-target agents, or polypharmacology, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.gov The quinazoline scaffold is an ideal platform for creating such multi-targeting agents, potentially leading to improved efficacy and a lower likelihood of drug resistance. nih.govekb.eg
A prominent strategy is molecular hybridization, which combines two or more distinct pharmacophores into a single hybrid compound. nih.govnih.gov This can result in dual inhibitors that target different pathways. For instance, researchers have focused on creating quinazoline-based dual inhibitors of EGFR and VEGFR-2, which are both crucial for tumor growth and angiogenesis. mdpi.commdpi.com Other efforts have explored the dual inhibition of targets like EGFR and histone deacetylases (HDACs) or c-Met and VEGFR-2, demonstrating the versatility of the quinazoline core in designing drugs for complex pathologies. mdpi.comnih.govekb.eg The this compound structure, combining the established quinazoline core with a versatile piperazine linker, serves as a valuable starting point for designing novel dual-action inhibitors.
| Dual-Target Strategy | Example Targets | Rationale | Reference(s) |
| Dual Kinase Inhibition | EGFR and VEGFR-2 | Simultaneously blocks pathways for cell proliferation and tumor angiogenesis. | mdpi.commdpi.comresearchgate.net |
| Kinase and Epigenetic Modulation | EGFR and HDAC | Combines signaling pathway inhibition with the regulation of gene expression to induce cancer cell death. | nih.govekb.eg |
| Dual Kinase Inhibition | c-Met and VEGFR-2 | Targets pathways involved in tumor invasion, metastasis, and blood supply. | mdpi.com |
| Kinase and Epigenetic Modulation | HDAC and PI3K | Aims to overcome drug resistance by targeting both epigenetic and critical survival pathways. | nih.gov |
Strategies to Overcome Drug Resistance and Improve Efficacy
A major challenge in cancer chemotherapy is the development of drug resistance, which can render initially effective treatments obsolete. bohrium.comresearchgate.net Quinazoline-based kinase inhibitors, such as first-generation EGFR inhibitors, are susceptible to resistance, often through mutations in the target kinase. bohrium.com To address this, researchers are actively pursuing several strategies.
One approach is the development of next-generation inhibitors that can effectively target these mutated forms. bohrium.comresearchgate.net Another powerful strategy is the creation of hybrid drugs or multi-target inhibitors, as discussed previously. By hitting multiple targets or pathways at once, these agents can make it more difficult for cancer cells to develop resistance through a single mutation. nih.govnih.gov The molecular hybridization approach can lead to compounds with improved affinity, higher efficacy, and potentially less toxicity compared to combination therapies using separate drugs. nih.gov The development of irreversible inhibitors that form a covalent bond with their target is another avenue to achieve more sustained and potent activity. researchgate.net
Challenges and Opportunities in Quinazoline-Based Drug Discovery and Development
Despite their therapeutic promise, the discovery and development of quinazoline-based drugs face several challenges. The synthesis of complex quinazoline derivatives can be demanding, requiring multi-step processes. nih.govnih.gov There is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic methodologies. bohrium.comfrontiersin.orgnih.gov Furthermore, achieving high selectivity for the intended target over other related proteins is crucial to minimize off-target effects. mdpi.com
However, these challenges are matched by significant opportunities. The quinazoline scaffold's status as a privileged structure means that vast chemical libraries can be generated and screened to identify novel drug candidates. bohrium.comresearchgate.net Advances in computational methods, such as virtual screening and machine learning, can accelerate the discovery process by identifying promising candidates from large chemical databases. researchgate.net There is a substantial opportunity to explore the potential of quinazoline derivatives beyond oncology, in areas such as neurodegenerative diseases, diabetes, and infectious diseases. frontiersin.orgnih.govmdpi.com The continued structural modification of the quinazoline nucleus, including at positions 4, 6, and 7, may yield novel derivatives with greater efficacy than existing medicines. mdpi.com
Emerging Research Avenues and Innovative Methodologies in Heterocyclic Chemistry
The field of heterocyclic chemistry is constantly evolving, providing new tools and strategies for the synthesis and application of quinazoline-based compounds. Recent years have seen a surge in the development of innovative synthetic methods that are milder, more efficient, and atom-economical. frontiersin.orgnih.govnih.gov
Key emerging methodologies include:
Transition-Metal Catalysis: The use of catalysts based on copper, palladium, iron, and cobalt has enabled novel and more convenient routes for synthesizing the quinazoline core. bohrium.comnih.govmdpi.com
Multi-Component Reactions (MCRs): These reactions allow for the construction of complex molecules like quinazolines in a single step from three or more starting materials, improving efficiency and reducing waste. nih.govnih.gov
Green Chemistry Approaches: The use of microwave-assisted synthesis, solvent-free reactions, and reusable catalysts like solid acids is making the production of quinazolines more sustainable. nih.govmdpi.comfrontiersin.org
Photoredox Catalysis: Visible-light-mediated synthesis is an emerging green methodology for constructing heterocyclic cores under mild conditions. nih.gov
Beyond synthesis, new therapeutic applications are being explored. For example, researchers have investigated quinazoline derivatives as phototoxic agents that can be activated by light to kill cancer cells, offering a more targeted approach to therapy. frontiersin.org The continued exploration of these innovative synthetic methods and novel applications will undoubtedly expand the therapeutic utility of the quinazoline scaffold. nih.govbohrium.com
Q & A
Q. What are the standard synthetic routes for 7-chloro-4-(piperazin-1-yl)quinazoline?
The compound is synthesized via nucleophilic aromatic substitution between 4,7-dichloroquinoline and piperazine (3:1 molar ratio) in refluxing 2-propanol for 4 hours. Post-reaction purification involves ethyl acetate extraction, aqueous washes, and recrystallization from 2-propanol to yield pale yellow crystals (mp 112–114°C). Structural confirmation uses ¹H NMR (quinoline H-2 at δ 8.68 ppm) and LC/MS (m/z = 247.72 [M+H]⁺) .
Q. How is the crystal structure characterized?
Single-crystal XRD reveals a triclinic system (space group P1) with two independent molecules in the asymmetric unit. Hydrogen-bonded chains form along the b-axis via N–H⋯N interactions. Key parameters: a = 7.0048 Å, b = 7.8297 Å, c = 21.4256 Å, α = 91.371°, β = 91.292°, γ = 95.210°. Non-merohedral twinning (0.622:0.378 ratio) necessitates specialized refinement protocols .
Q. What in vitro/in vivo models evaluate its pharmacological activity?
Anti-inflammatory activity is assessed via nitric oxide (NO) inhibition in RAW 264.7 macrophages, while analgesic effects are tested in carrageenan-induced paw edema (peripheral) and hot-plate tests (central). Dose-response studies typically use 10–100 mg/kg (oral) in murine models, with indomethacin as a positive control .
Advanced Research Questions
Q. How do reaction conditions impact synthetic yield and purity?
Yield optimization (51–76%) depends on solvent polarity (2-propanol > ethanol), stoichiometric excess of piperazine (3 equiv.), and temperature control (reflux vs. room temperature). Impurities like 4,5-dichloroquinoline require recrystallization or column chromatography for removal. TLC (silica gel, ethyl acetate:hexane = 1:1) monitors reaction progress .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies between in vitro potency (e.g., IC₅₀ for NO inhibition) and in vivo efficacy may arise from pharmacokinetic factors (bioavailability, metabolism). Mitigation involves:
Q. How are derivatives designed to enhance activity?
Structure-activity relationship (SAR) studies focus on:
- Quinazoline core : Electron-withdrawing groups (e.g., Cl at C7) improve target binding.
- Piperazine moiety : N-substitution with aryl groups (e.g., benzaldehyde derivatives) enhances anti-inflammatory activity.
- Hybridization : Conjugation with hydrazine derivatives (e.g., QH-04) increases analgesic potency. Synthetic routes involve reductive amination or nucleophilic substitution .
Q. What analytical techniques quantify impurities in batch synthesis?
- HPLC-DAD : Detects residual 4,7-dichloroquinoline (LOD: 0.1%) using a C18 column (acetonitrile/water gradient).
- ¹³C NMR : Identifies regioisomeric byproducts via distinct carbonyl resonances.
- XRD : Resolves crystalline polymorphs affecting bioavailability .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
